molecular formula C20H22O B14294499 1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one CAS No. 113450-88-7

1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14294499
CAS No.: 113450-88-7
M. Wt: 278.4 g/mol
InChI Key: XXZBQCDTAMIKCC-UHFFFAOYSA-N
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Description

1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a pentamethylphenyl group and a phenyl group, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between pentamethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4,5,6-Pentamethylphenyl)ethan-1-one
  • 1-(Pentamethylphenyl)-3-(2-pyridyl)prop-2-en-1-one

Uniqueness

1-(Pentamethylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific structural features, including the pentamethylphenyl group and the α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

113450-88-7

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2,3,4,5,6-pentamethylphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H22O/c1-13-14(2)16(4)20(17(5)15(13)3)19(21)12-11-18-9-7-6-8-10-18/h6-12H,1-5H3

InChI Key

XXZBQCDTAMIKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C=CC2=CC=CC=C2)C)C

Origin of Product

United States

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